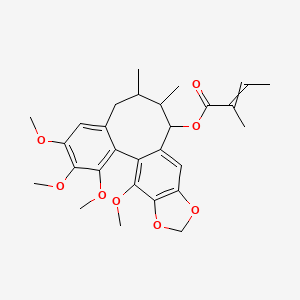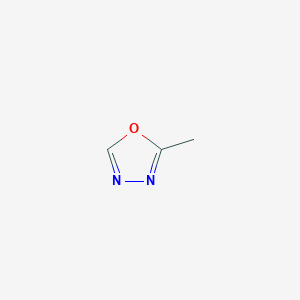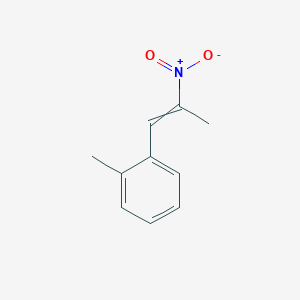
(3-Chloro-2-methylphenyl)hydrazine
Descripción general
Descripción
“(3-Chloro-2-methylphenyl)hydrazine” is a chemical compound with the molecular formula C7H9ClN2 . It is a derivative of hydrazine.
Molecular Structure Analysis
The molecular structure of “(3-Chloro-2-methylphenyl)hydrazine” can be represented by the SMILES stringClC1=C(C)C(NN)=CC=C1 . The molecular weight is 156.613 Da . Physical And Chemical Properties Analysis
“(3-Chloro-2-methylphenyl)hydrazine” is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis :
- The reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents, including hydrazine, leads to the formation of several derivatives. These reactions were studied for their synthesis and structure using X-ray crystallography (Kosolapova et al., 2013).
Reaction Mechanisms and Derivative Formation :
- Research on the reaction of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide explored the formation of benzodiazepines and quinazoline hydrazones, suggesting a mechanism for these reactions (Derieg, Fryer, & Sternbach, 1968).
Development of New Compounds with Potential Applications :
- The synthesis and characterization of new pyrazoline compounds derived from azo-benzaldehyde have been studied. These compounds, developed using 3-chloro-4-methyl-aniline, show potential for various applications (Hussein, 2014).
Biological and Pharmacological Activity :
- Hydrazones, including those synthesized from 5-chloro-N’-[(substituted)methylidene] py
Environmental and Health Monitoring :
- Hydrazine, a major water pollutant, can be determined using novel sensors. The research in this area is crucial for monitoring and ensuring human health, as demonstrated by the development of a nanostructure-amplified sensor for detecting hydrazine and 4-chlorophenol in water (Tahernejad-Javazmi et al., 2018).
Exploration of Novel Reactions and Derivatives :
- Studies on the action of hydrazine on various compounds, including chloro-nitrophenylhydrazines, contribute to the understanding of chemical reactions and the synthesis of new reagents and derivatives (Maaskant, 1937).
Synthesis and Antimicrobial Activity :
- The reaction of 3-chloro-1-benzothiophene-2-carbohydrazide with various agents led to the creation of compounds with notable antimicrobial, analgesic, and anthelmintic activities. This
Antitubercular Activity :
- Research on pyrazoline derivatives synthesized from hydrazine hydrate revealed significant anti-tubercular activity, especially against Mycobacterium tuberculosis, suggesting their potential as novel therapeutics (Ali, Shaharyar, & Siddiqui, 2007).
Antidepressant Activities :
- The synthesis and evaluation of 3,5-diphenyl-2-pyrazoline derivatives, derived from hydrazine hydrate, demonstrated notable antidepressant activities in behavioral tests on mice, indicating their potential in mental health treatment (Palaska, Aytemir, Uzbay, & Erol, 2001).
Antimicrobial Activity of Derivatives :
- The creation of N-Substituted-β-amino acid derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties showed good antimicrobial activity against various bacteria and fungi, offering new avenues in antimicrobial therapy (Mickevičienė et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(3-chloro-2-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-6(8)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKORKMZHLQZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351538 | |
| Record name | (3-chloro-2-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-methylphenyl)hydrazine | |
CAS RN |
39943-64-1 | |
| Record name | (3-chloro-2-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)






![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)



